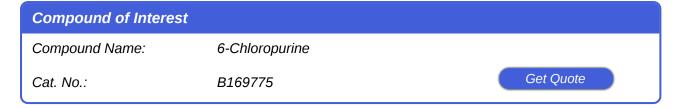


An In-depth Technical Guide to the Physicochemical Properties of 6-Chloropurine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloropurine (6-CP), a synthetic purine analogue, serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its versatile chemical nature allows for modifications at the 6-position of the purine ring, leading to the generation of compounds with significant therapeutic potential, including antiviral and antineoplastic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in medicinal chemistry, process development, and formulation studies. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **6-Chloropurine**, detailed experimental methodologies for their determination, and a summary of its metabolic fate and applications in antiviral research.

Physicochemical Properties

The fundamental physicochemical properties of **6-Chloropurine** are summarized in the tables below, providing a consolidated reference for researchers.

General and Physical Properties



Property	Value	Source(s)
Molecular Formula	C ₅ H ₃ CIN ₄	[1][2][3][4]
Molecular Weight	154.56 g/mol	[1][2][3][4]
Appearance	Pale yellow to orange crystalline solid/powder	[5][6][7]
Melting Point	>300 °C (with decomposition)	[1][3][4][6][8]
Boiling Point	185-192 °C at 2.25 Torr	[1]

Solubility and Partitioning Characteristics

Property	Value	Conditions	Source(s)
Water Solubility	5 g/L	Not specified	[7][9]
Solubility in Organic Solvents	Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Slightly soluble in highly polar organic solvents.	5% in DMF; approx. 10 mg/mL in DMSO and DMF	[3][4][5][10]
pKa (Predicted)	7.47 ± 0.20	Computational prediction	[7]
LogP (Octanol-Water Partition Coefficient)	1.0063	Not specified	[2]

Spectroscopic Data



Property	Value	Conditions	Source(s)
UV/Vis Maximum Absorption (λmax)	265 nm	In water at pH 5.2	[9]
274 nm	In water at pH 13	[9]	
264 nm	In water at pH 1	[8]	_

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. While specific protocols for **6-Chloropurine** are not extensively detailed in the literature, the following sections describe standard methodologies applicable to purine analogues.

Melting Point Determination

The melting point of **6-Chloropurine** is determined using the capillary method.

Methodology:

- A small, finely powdered sample of **6-Chloropurine** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate determination.
- The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For 6-Chloropurine, decomposition is observed at temperatures above 300 °C.

Solubility Determination

The solubility of **6-Chloropurine** in various solvents can be determined using the shake-flask method.



Methodology:

- An excess amount of solid 6-Chloropurine is added to a known volume of the solvent in a sealed container.
- The mixture is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The saturated solution is then filtered to remove the undissolved solid.
- The concentration of 6-Chloropurine in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), by comparing the analytical response to a calibration curve of known concentrations.

pKa Determination by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) can be determined by monitoring the change in UV absorbance as a function of pH.

Methodology:

- A series of buffer solutions with a range of known pH values are prepared.
- A stock solution of 6-Chloropurine is prepared in a suitable solvent (e.g., water or a cosolvent if solubility is low).
- A constant aliquot of the 6-Chloropurine stock solution is added to each buffer solution to create a series of solutions with the same total drug concentration but different pH values.
- The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.
- The absorbance at one or more wavelengths where the protonated and deprotonated species have different extinction coefficients is plotted against pH.
- The pKa is determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation.



LogP Determination by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between n-octanol and water.

Methodology:

- n-Octanol and water are mutually saturated by vigorous mixing followed by separation.
- A known amount of 6-Chloropurine is dissolved in one of the phases (typically the one in which it is more soluble).
- A known volume of this solution is then mixed with a known volume of the other phase in a sealed container.
- The mixture is agitated until equilibrium is reached (e.g., for several hours).
- The two phases are separated by centrifugation.
- The concentration of 6-Chloropurine in each phase is determined using a suitable analytical method like HPLC or UV-Vis spectroscopy.
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol
 phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

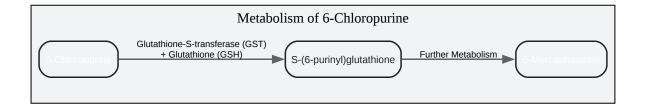
Metabolic Pathway and Biological Applications

6-Chloropurine is not only a synthetic intermediate but also exhibits biological activity and undergoes metabolic transformation.

Metabolic Pathway of 6-Chloropurine

In biological systems, **6-Chloropurine** can be metabolized through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate can be further processed to yield 6-mercaptopurine, a clinically important antimetabolite drug.





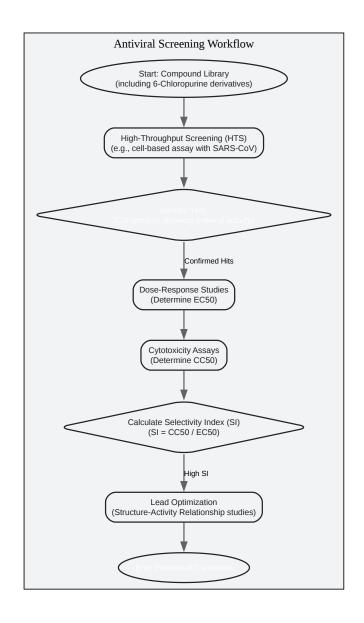
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Caption: Metabolic conversion of **6-Chloropurine** to 6-Mercaptopurine.

Application in Antiviral Screening

6-Chloropurine and its derivatives have been investigated for their potential antiviral activities. The general workflow for screening compounds like **6-Chloropurine** against viruses such as SARS-CoV is depicted below.





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Caption: General workflow for antiviral drug screening.

Conclusion

This technical guide provides a detailed summary of the physicochemical properties of **6-Chloropurine**, offering valuable data for researchers in drug discovery and development. The outlined experimental protocols serve as a practical guide for the determination of these key parameters. Furthermore, the visualization of its metabolic pathway and a representative antiviral screening workflow highlights its relevance in medicinal chemistry and virology. A comprehensive understanding of these fundamental characteristics is essential for unlocking



the full potential of **6-Chloropurine** and its derivatives in the development of novel therapeutics.

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